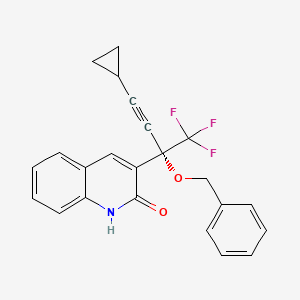
Dexafen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexafen is a compound used in various medical and industrial applications. It is known for its effectiveness in treating symptoms related to allergies, colds, and other respiratory conditions. This compound is a combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which work together to relieve symptoms such as runny nose, sneezing, and congestion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dexafen involves the preparation of its two main components: dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is synthesized through a series of chemical reactions involving bromination and amination of pheniramine. Pseudoephedrine sulfate is prepared by the reduction of ephedrine or its derivatives, followed by sulfation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the precise mixing of dexbrompheniramine maleate and pseudoephedrine sulfate in specific ratios to ensure the efficacy and safety of the final product .
化学反应分析
Types of Reactions
Dexafen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of this compound components can lead to the formation of active metabolites.
Substitution: Substitution reactions involving this compound can result in the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the chemical reactions of this compound include its active metabolites, which are responsible for its therapeutic effects. These metabolites are formed through the oxidation and reduction of the parent compound .
科学研究应用
Dexafen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of various chemical reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent in treating respiratory conditions.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergies, colds, and other respiratory conditions.
Industry: Utilized in the formulation of over-the-counter medications and other pharmaceutical products
作用机制
Dexafen exerts its effects through the combined action of dexbrompheniramine maleate and pseudoephedrine sulfate. Dexbrompheniramine maleate is an antihistamine that blocks the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine sulfate is a decongestant that works by constricting blood vessels in the nasal passages, reducing swelling and congestion .
相似化合物的比较
Dexafen is unique in its combination of dexbrompheniramine maleate and pseudoephedrine sulfate, which provides both antihistamine and decongestant effects. Similar compounds include:
Dexketoprofen: An NSAID used for pain relief and inflammation.
Dexamethasone: A corticosteroid used for its anti-inflammatory and immunosuppressant properties.
Dexbrompheniramine: An antihistamine used alone for treating allergic conditions .
This compound stands out due to its dual-action mechanism, making it highly effective in treating a wide range of respiratory symptoms.
属性
CAS 编号 |
96686-64-5 |
|---|---|
分子式 |
C59H86Cl2FNO7 |
分子量 |
1011.2 g/mol |
IUPAC 名称 |
benzyl-dodecyl-dimethylazanium;4-chlorophenol;(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;5-methyl-2-propan-2-ylphenol;chloride |
InChI |
InChI=1S/C22H29FO5.C21H38N.C10H14O.C6H5ClO.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-7(2)9-5-4-8(3)6-10(9)11;7-5-1-3-6(8)4-2-5;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;13-15,17-18H,4-12,16,19-20H2,1-3H3;4-7,11H,1-3H3;1-4,8H;1H/q;+1;;;/p-1/t12?,15-,16-,17?,19-,20-,21?,22-;;;;/m0..../s1 |
InChI 键 |
RRQAFKDLLNSONH-RIWODDSKSA-M |
手性 SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC(=C(C=C1)C(C)C)O.C1=CC(=CC=C1O)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


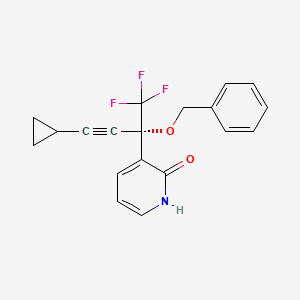
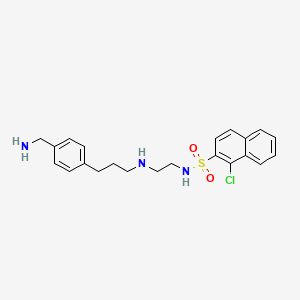
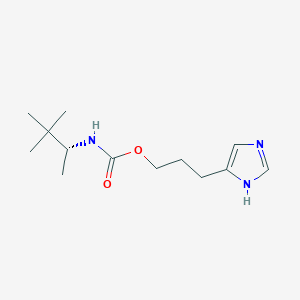

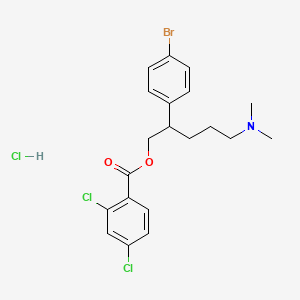

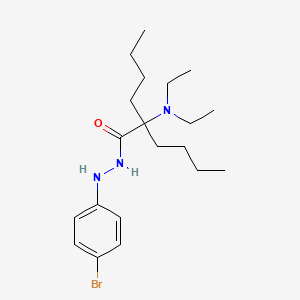
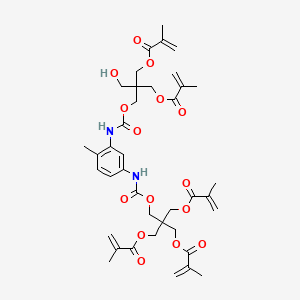


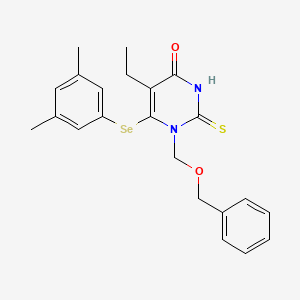
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
